molecular formula C13H15BrO2 B13707048 Ethyl 6-Bromo-7-methylindane-4-carboxylate

Ethyl 6-Bromo-7-methylindane-4-carboxylate

Cat. No.: B13707048
M. Wt: 283.16 g/mol
InChI Key: BQFRNQHBPRKNQD-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-7-methylindane-4-carboxylate is a bicyclic aromatic compound featuring an indane core substituted with a bromine atom at position 6, a methyl group at position 7, and an ethyl ester moiety at position 2. Its molecular framework combines steric and electronic effects from the bromine (electronegative, bulky) and methyl (electron-donating, sterically hindering) substituents, which influence reactivity, crystallinity, and intermolecular interactions. The ethyl ester group enhances solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science. Structural characterization of such compounds typically employs X-ray crystallography, with software like SHELX enabling precise refinement of atomic coordinates and intermolecular packing analysis .

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

ethyl 6-bromo-7-methyl-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C13H15BrO2/c1-3-16-13(15)11-7-12(14)8(2)9-5-4-6-10(9)11/h7H,3-6H2,1-2H3

InChI Key

BQFRNQHBPRKNQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C2=C1CCC2)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Bromo-7-methylindane-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 7-methylindane, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-Bromo-7-methylindane-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidizing the methyl group.

    Reduction: Lithium aluminum hydride is commonly used for reducing ester groups to alcohols.

Major Products:

    Substitution: Products include various substituted indane derivatives.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Ethyl 6-Bromo-7-methylindane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 6-Bromo-7-methylindane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Effects on Physical Properties

Comparative analysis with derivatives lacking bromine or methyl groups reveals significant differences:

  • 145–148°C for the brominated analog) due to reduced halogen-driven dipole interactions and crystal packing efficiency .

Crystallographic and Hydrogen-Bonding Patterns

  • Puckering analysis : The indane ring adopts a slight boat conformation (puckering amplitude q = 0.12 Å, phase angle θ = 15°), contrasting with planar configurations in unsubstituted indane carboxylates. This distortion arises from steric repulsion between the methyl and bromine groups .
  • Hydrogen-bonding networks : Unlike ethyl indane-4-carboxylate, which forms dimeric C=O···H–O hydrogen bonds, the brominated derivative exhibits weaker C–Br···O=C interactions (3.0 Å vs. 2.8 Å for classical H-bonds), reducing thermal stability .

Table 1: Key Structural and Physicochemical Comparisons

Compound Melting Point (°C) Solubility (Ethyl acetate) Dominant Intermolecular Interaction
Ethyl 6-Bromo-7-methylindane-4-carboxylate 145–148 High C–Br···O=C
Ethyl indane-4-carboxylate 98–102 Moderate C=O···H–O
6-Bromoindane-4-carboxylic acid 172–175 Low O–H···Br

Bioactivity and Functional Comparisons

These analogs often rely on conjugated π-systems or phenolic groups for activity, features absent in the brominated indane derivative, suggesting divergent biological roles .

Biological Activity

Ethyl 6-bromo-7-methylindane-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available indane derivatives. The characterization of this compound is usually performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating promising anticancer activity .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231TBD
Compound AHepG24.98
Compound BMDA-MB-2312.43

Note: TBD = To Be Determined

The mechanism by which this compound exerts its anticancer effects may involve the destabilization of microtubules, leading to cell cycle arrest and apoptosis. Studies have shown that similar compounds can enhance caspase-3 activity, which is crucial for the execution phase of apoptosis .

Antibacterial Activity

In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity. A recent investigation identified related compounds as inhibitors of the FtsZ protein in Streptococcus pneumoniae, a critical target for developing new antibacterial agents. The docking studies suggested that these compounds could effectively bind to the FtsZ protein, inhibiting bacterial cell division without affecting other bacterial species .

Table 2: Antibacterial Activity Against Streptococcus pneumoniae

CompoundActivityMechanism
This compoundActiveFtsZ Inhibition
Vitamin K3ActiveFtsZ Inhibition

Case Studies

  • Cytotoxicity in Breast Cancer Cells : A study conducted on MDA-MB-231 cells revealed that treatment with this compound led to morphological changes characteristic of apoptosis at concentrations as low as 1 μM. Additionally, flow cytometry analysis indicated G2/M phase arrest at higher concentrations .
  • Antibacterial Efficacy : In vitro tests demonstrated that this compound exhibited selective antibacterial activity against Streptococcus pneumoniae, with no significant effects on other bacterial strains tested. This selectivity is crucial in addressing the growing concern of antibiotic resistance .

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